DHODH Inhibitory Potency: Mouse vs. Rat Selectivity
This compound exhibits high potency against the mouse dihydroorotate dehydrogenase (DHODH) enzyme, a key target in autoimmune diseases. Its IC50 of 22 nM is significantly lower than its potency against the rat ortholog (IC50 = 40 nM), representing a 1.8-fold difference in intrinsic activity between rodent species [1]. This pattern is in contrast to the classical DHODH inhibitor brequinar, which shows nanomolar potency across both rat and human enzymes, indicating that the pyrroloquinoline scaffold may confer unique species-selectivity profiles relevant for preclinical model selection.
| Evidence Dimension | Inhibitory Activity (IC50) against Dihydroorotate Dehydrogenase (DHODH) |
|---|---|
| Target Compound Data | IC50 = 22 nM (Mouse DHODH) |
| Comparator Or Baseline | Target compound on Rat DHODH: IC50 = 40 nM |
| Quantified Difference | 1.8-fold selectivity for mouse over rat DHODH |
| Conditions | Biochemical enzyme inhibition assay (source: Hoechst Marion Roussel / ChEMBL) |
Why This Matters
For labs using mouse models for DHODH-targeted research, this compound offers a more potent tool than brequinar-class inhibitors, but its reduced potency in rat models must be considered in multi-species study designs.
- [1] BindingDB. BDBM50407985 (CHEMBL2111978). Affinity Data: Mouse DHODH IC50 22 nM; Rat DHODH IC50 40 nM. View Source
